molecular formula C20H25NO4S B3001692 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide CAS No. 877650-10-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide

Cat. No. B3001692
CAS RN: 877650-10-7
M. Wt: 375.48
InChI Key: LEGTVQSASXJPRF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For the related compound “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-”, the molecular structure is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For the related compound “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-”, it has a molecular weight of 223.2683 .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For the related compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, it has been found to scavenge reactive oxygen species (ROS) by donating a hydrogen atom to the free radical, thereby neutralizing it.

Safety and Hazards

Safety and hazard information is crucial for handling and working with chemicals. For a related compound, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-23-16-6-5-15(14-17(16)24-2)7-10-21-19(22)20(8-11-25-12-9-20)18-4-3-13-26-18/h3-6,13-14H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGTVQSASXJPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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